
2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide
Vue d'ensemble
Description
2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide, also known as MBFH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBFH is a furohydrazide derivative that has been synthesized using a one-pot reaction method, which involves the condensation of 2-methylbenzaldehyde, furoic acid hydrazide, and acetic anhydride.
Mécanisme D'action
The mechanism of action of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide is not fully understood. However, it has been suggested that 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide exerts its antitumor activity by inducing apoptosis and cell cycle arrest. 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to activate the caspase-dependent apoptotic pathway and upregulate the expression of the tumor suppressor protein p53. Furthermore, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to have various biochemical and physiological effects. In animal models, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). Moreover, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has several advantages for lab experiments. It is relatively easy to synthesize using a one-pot reaction method, and the resulting product is stable and easy to handle. Additionally, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to exhibit low toxicity in animal models, which makes it a suitable candidate for further preclinical studies. However, there are some limitations to using 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide in lab experiments. For example, the mechanism of action of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide is not fully understood, which makes it difficult to design experiments to investigate its mode of action. Moreover, the synthesis of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide requires the use of acetic anhydride, which is a hazardous chemical that requires special handling and disposal procedures.
Orientations Futures
There are several future directions for the research of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide. One potential direction is to investigate the structure-activity relationship of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide and its analogs to identify the key structural features that contribute to its biological activity. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide and its potential targets. Moreover, the potential applications of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases, should be explored. Finally, the development of new synthetic methods for the production of 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide and its analogs should be investigated to improve the efficiency and sustainability of the synthesis process.
Applications De Recherche Scientifique
2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been studied extensively for its potential applications in various fields. In the field of medicine, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has been demonstrated that 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Moreover, 2-methyl-N'-(2-methylbenzylidene)-3-furohydrazide has been shown to inhibit the replication of the influenza virus and herpes simplex virus.
Propriétés
IUPAC Name |
2-methyl-N-[(E)-(2-methylphenyl)methylideneamino]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)9-15-16-14(17)13-7-8-18-11(13)2/h3-9H,1-2H3,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYXKFCDEYCVSD-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=C(OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=C(OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N'-[(E)-(2-methylphenyl)methylidene]furan-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3867042.png)
![N-(4-chlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867046.png)

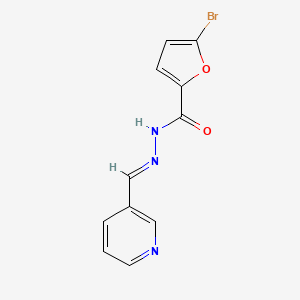
![5-amino-3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3867068.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3867074.png)
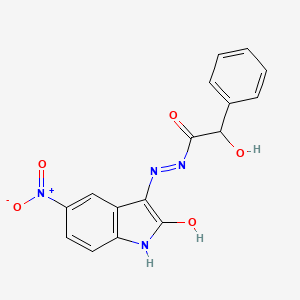
![N'-[1-(2-furyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3867088.png)
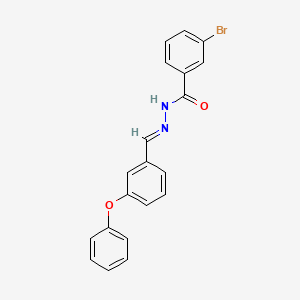
![5-(3,4-dimethoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3867107.png)
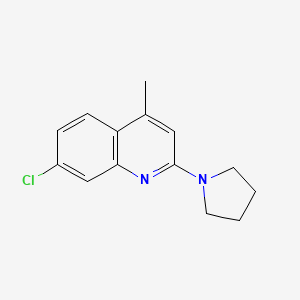
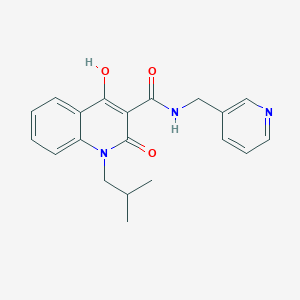

![3-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3867144.png)